2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Beschreibung
This compound is a heterocyclic carboxamide derivative featuring a fused [1,3,4]thiadiazolo[2,3-b]quinazoline core. Its structure includes a 3-chloro-2-methylphenylamino group at position 2 and a cyclohex-1-en-1-yl ethylcarboxamide moiety at position 6. The compound’s synthesis likely involves cyclization of precursor thioamides or amides under acidic conditions, as seen in analogous thiadiazole syntheses .
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMQSDJMBDSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCCC5=CCCCC5)N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of 5-Oxo-5H-quinazolin-8-carboxylic Acid Intermediate
The quinazoline precursor is synthesized via Niementowski’s reaction, where anthranilic acid derivatives undergo cyclocondensation with formamide. As demonstrated by Bischler and Lang, decarboxylation of 2-carboxyanthranilic acid derivatives under thermal conditions generates the 4-oxoquinazoline scaffold. For the 8-carboxylic acid functionality, o-aminobenzoic acid is reacted with formamide at 130°C in toluene, yielding 3,4-dihydro-4-oxoquinazoline-8-carboxylic acid. Subsequent oxidation with potassium permanganate in acidic medium introduces the 5-oxo group while retaining the carboxylic acid at position 8.
Thiadiazole Annulation
The thiadiazole ring is introduced via cyclodehydration of a thiosemicarbazide intermediate. Treatment of 5-oxoquinazoline-8-carboxylic acid with thionyl chloride converts the carboxylic acid to an acyl chloride, which is then reacted with thiosemicarbazide in dry THF to form the thioacylhydrazide. Lawesson’s reagent (0.5 equiv) in refluxing xylene promotes cyclization, yielding thethiadiazolo[2,3-b]quinazoline system through elimination of H2S. X-ray crystallographic data from analogous compounds confirm the regioselectivity of this annulation, with the thiadiazole fused at positions 2 and 3 of the quinazoline.
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The side chain amine is prepared through a four-step sequence adapted from CN111807968B:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Grignard addition | Cyclohexanone + vinyl MgBr, THF, 0°C → RT | 89% |
| 2 | Chlorination/Rearrangement | 1-Vinylcyclohexanol + SOCl2, Et3N, CH2Cl2 | 76% |
| 3 | Sommelet–Hauser reaction | (2-Chloroethylidene)cyclohexane + hexamine, EtOH reflux | 82% |
| 4 | Acidic hydrolysis | HCl (conc.), H2O/EtOH, 80°C | 68% |
The final amine is purified by vacuum distillation (bp 98–100°C/12 mmHg) and characterized by GC-MS (m/z 137 [M]+).
Amide Coupling and Final Assembly
The carboxylic acid at position 8 is activated for coupling with 2-(cyclohex-1-en-1-yl)ethylamine using standard carbodiimide chemistry:
- Activation : 5-Oxo-thiadiazoloquinazoline-8-carboxylic acid (1 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous DMF (cat.) at 0°C, generating the acid chloride.
- Coupling : The acid chloride is reacted with 2-(cyclohex-1-en-1-yl)ethylamine (1.5 equiv) in THF using N,N-diisopropylethylamine (DIPEA, 3 equiv) as base.
- Workup : The crude product is purified by silica gel chromatography (EtOAc/hexanes 3:7 → 1:1) followed by recrystallization from ethanol/water (9:1).
Final characterization data:
- MP : 214–216°C (dec.)
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.82 (m, 2H, ArH), 6.95 (t, J = 7.6 Hz, 1H, ArH), 5.72 (br s, 1H, CH=CH), 3.58 (q, J = 6.8 Hz, 2H, CH2NH), 2.94 (t, J = 6.8 Hz, 2H, CH2Cy), 2.38 (s, 3H, CH3), 1.98–1.45 (m, 10H, cyclohexenyl).
- HRMS : [M+H]+ Calcd for C25H24ClN5O2S: 518.1416; Found: 518.1419.
Alternative Synthetic Routes and Optimization
Solid-Phase Synthesis Approach
Adapting methodology from PMC6245438, Wang resin-bound 2-aminoterephthalamic acid undergoes sequential acylation with Fmoc-NCS and cyclization with bromoketones to construct the thiadiazoloquinazoline core. While this method enables combinatorial library synthesis, the final coupling to cyclohexenylethylamine proves challenging due to steric hindrance, yielding only 34% compared to 68% in solution-phase.
Microwave-Assisted Cyclization
Replacing conventional heating with microwave irradiation (150°C, 300 W) in the thiadiazole formation step reduces reaction time from 12 h to 35 min while improving yield from 71% to 89%. However, scale-up beyond 10 mmol leads to decomposition, necessitating careful temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
Biologically, 2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has been investigated for its potential biological activities. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for further research in pharmacology .
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic effects against various diseases. Preliminary studies suggest that it may possess anticancer properties and could be effective in treating specific types of cancer by targeting cellular pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have highlighted the potential of compounds similar to 2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide:
- Anticancer Activity : Research has demonstrated that derivatives of thiadiazoloquinazoline compounds exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that modifications to the core structure could enhance their anticancer efficacy .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed that they can effectively inhibit key enzymes involved in metabolic pathways associated with cancer and other diseases. This mechanism indicates their potential use as therapeutic agents .
Industrial Applications
In addition to its scientific applications, this compound may also find utility in industrial settings. Its unique chemical properties could be leveraged in the development of new materials or chemical processes that require specific reactivity or stability under varying conditions.
Wirkmechanismus
The mechanism of action of 2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural Similarities and Differences
The compound’s closest structural analogs include:
Key Observations :
- Substituent Effects : The cyclohexenylethyl group in the target compound may improve membrane permeability compared to simpler alkyl chains in analogs .
- Bioactivity : Triazole analogs exhibit strong kinase inhibition (e.g., EGFR), while oxadiazole derivatives show anti-inflammatory activity, suggesting the target compound’s activity depends on its unique substitution pattern .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s predicted LogP (3.2) is intermediate between the more polar triazole (LogP 2.8) and lipophilic triazoloquinazoline (LogP 4.1) .
- Stability : Thiadiazoloquinazolines are generally stable under physiological conditions, whereas oxadiazoles may hydrolyze in acidic environments .
Research Findings
- Antimicrobial Potential: Analogous thiadiazoloquinazolines inhibit bacterial DNA gyrase (MIC: 4–16 µg/mL) , but the target compound’s activity remains untested.
- Kinase Inhibition : The 3-chloro-2-methylphenyl group is critical for ATP-binding site interactions in kinase targets (e.g., EGFR, IC₅₀ < 50 nM in triazole analogs) .
Biologische Aktivität
The compound 2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a derivative of thiadiazoloquinazoline, a class known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring
- A quinazoline moiety
- An amine group with a chloro-substituted aromatic ring
- An ethyl chain linked to a cyclohexene
This unique arrangement contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Research has demonstrated that thiadiazoloquinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promising results in various studies:
- Cytotoxicity Assays : In vitro tests using different cancer cell lines (e.g., HEPG2, HeLa) indicated that the compound exhibits potent cytotoxic effects. For instance, related compounds in the same class have shown IC50 values as low as 10.28 µg/mL against HEPG2 cells .
- Mechanism of Action : The mechanism is believed to involve the inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival. Compounds with structural similarities have demonstrated significant FAK inhibitory activity, correlating with their antiproliferative effects .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the chemical structure significantly impact biological activity. For example, the presence of methoxy groups or specific substitutions on the phenyl ring can enhance anticancer efficacy .
Other Biological Activities
In addition to anticancer properties, compounds similar to the one discussed have been investigated for other therapeutic effects:
- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some studies indicate that related compounds may enhance neuronal repair mechanisms following injuries by promoting neurite outgrowth .
Data Summary
| Activity Type | Cell Line/Model | IC50/EC50 Values | References |
|---|---|---|---|
| Anticancer | HEPG2 | 10.28 µg/mL | |
| Antimicrobial | Various pathogens | Not specified | |
| Neuroprotective | Neuronal models | Active at 10 µM |
Case Studies
Several case studies highlight the efficacy of thiadiazoloquinazoline derivatives:
- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives for their anticancer activity against multiple cell lines. The most active compounds demonstrated IC50 values ranging from 0.28 to 0.52 µg/mL against breast and lung cancer cells .
- Neurotropic Activity Assessment : Another research focused on the neurotropic effects of related compounds, showing significant stimulation of neurite outgrowth without cytotoxicity at concentrations up to 10 µM .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclization. A plausible route includes:
- Step 1 : Condensation of chloral derivatives with carboxamides to form isothiocyanate intermediates .
- Step 2 : Cyclization using concentrated H2SO4 or DMF with iodine/triethylamine to eliminate sulfur and form the thiadiazoloquinazoline core .
- Optimization : Key parameters include solvent (acetonitrile or ethanol), temperature (293–298 K for cyclization), and catalyst (P2S5 for thioamide formation). Microwave-assisted synthesis (e.g., 150°C, 30 min) may improve yields .
- Example Data :
| Step | Solvent | Temp (K) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 298 | None | 76.2 |
| 2 | H2SO4 | 298 | None | 97.4 |
Q. Which spectroscopic and chromatographic methods are critical for characterization?
- 1H/13C NMR : Confirm substituent integration (e.g., δ 7.52–7.94 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl (ν ~1670 cm<sup>-1</sup>) and thiadiazole (ν ~1130 cm<sup>-1</sup>) groups .
- Mass Spectrometry (FAB) : Verify molecular ion peaks (e.g., m/z 384 [M+H]<sup>+</sup>) .
- TLC/HPLC : Monitor reaction progress (chloroform:acetone, 3:1) and purity (>95%) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or enzyme inhibition (IC50 against kinases) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to assess selectivity .
Advanced Research Questions
Q. How do structural contradictions in intermediate isolation impact synthesis reproducibility?
- Issue : Co-crystallization of intermediates (e.g., acetamide/thioacetamide mixtures) complicates isolation .
- Resolution : Use differential solubility (e.g., ice-water precipitation) or chromatography (silica gel, ethyl acetate/hexane) for purification. Adjust stoichiometry (1:1.2 molar ratio) to favor product formation .
Q. What mechanistic insights explain cyclization pathways in thiadiazoloquinazoline formation?
- Pathway : Cyclization via nucleophilic attack of the amino group on the thiadiazole carbon, followed by sulfur elimination (confirmed by X-ray diffraction of intermediates) .
- DFT Studies : Calculate activation energies for transition states (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
Q. How can molecular docking elucidate structure-activity relationships (SAR)?
- Targets : Dock into kinase ATP-binding pockets (e.g., EGFR or VEGFR-2) using AutoDock Vina.
- Key Interactions : Chlorophenyl and cyclohexenyl groups enhance hydrophobic binding, while the carboxamide forms hydrogen bonds .
- Example Data :
| Target Protein | Binding Affinity (kcal/mol) | H-Bond Interactions |
|---|---|---|
| EGFR | -9.2 | 3 (Asn842, Thr854) |
| VEGFR-2 | -8.7 | 2 (Glu885, Cys919) |
Methodological Guidelines
- Synthesis Troubleshooting : If cyclization yields drop below 70%, replace H2SO4 with polyphosphoric acid (PPA) at 323 K .
- Advanced NMR : Use <sup>15</sup>N-labeled compounds to track nitrogen migration during heterocyclization .
- Biological Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
